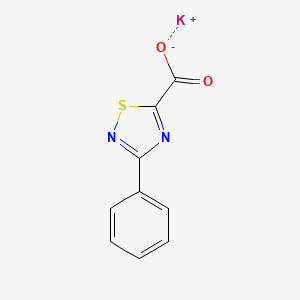

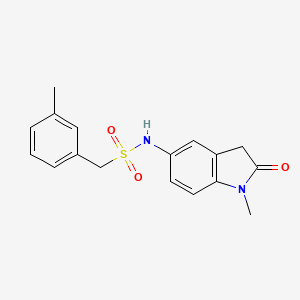

3-Hydroxy-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned seems to be a complex organic molecule. It likely contains a benzothiophene core, which is a type of heterocyclic compound . The “3-Hydroxy-4-(2,2,2-trifluoroethoxy)” part suggests the presence of a hydroxy group and a trifluoroethoxy group attached to the benzothiophene core .

Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, related compounds have been studied. For example, the trifluoroethoxylation of non-activated sp3 C–H has been achieved via a domino approach .Applications De Recherche Scientifique

Inhibition Performance in Corrosion Protection

- Study Focus : Research into green and environmentally friendly substances is crucial in chemistry and technology-related fields. The study of spirocyclopropane derivatives, similar in structure to 3-Hydroxy-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, reveals their potential as corrosion inhibitors for mild steel in acidic solutions.

- Findings : These compounds exhibit effective inhibition properties, with the highest resistance achieved at specific concentrations and temperatures. The adsorption of inhibitors on mild steel surfaces involves both physical and chemical processes, following the Langmuir isotherm model. Quantum mechanical calculations indicate that π-electrons in the aromatic ring and lone-pair electrons in certain groups contribute to enhanced adsorption and effective corrosion inhibition (Chafiq et al., 2020).

Electrochemical Applications in Organic Synthesis

- Study Focus : Electroreduction of derivatives related to this compound has been studied, particularly involving hydroxylamines electrogenerated from specific derivatives in different solvents.

- Findings : This study reveals that these derivatives show stability in certain mediums, leading to subsequent reactions that produce various organic compounds, demonstrating their potential in organic synthesis applications (Cristea et al., 2005).

Polymerization and Material Science

- Study Focus : Investigations into organo-catalyzed ring-opening polymerization of derivatives, including those similar to this compound, demonstrate their application in producing polymers with specific properties.

- Findings : These derivatives can be polymerized in a controlled manner under mild conditions, resulting in polymers with specific molar masses and narrow polydispersity. The study highlights their potential in creating unique polymeric materials for various applications (Thillaye du Boullay et al., 2010).

Propriétés

IUPAC Name |

1,1-dioxo-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1-benzothiophen-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4S/c11-10(12,13)5-17-7-2-1-3-8-9(7)6(14)4-18(8,15)16/h1-3,6,14H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHSKAJDRIBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC=C2S1(=O)=O)OCC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)

![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)

![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)